molecular formula C10H11ClO5S B1499108 8-Chloronaphthalene-1-sulfonic acid dihydrate CAS No. 1171630-97-9

8-Chloronaphthalene-1-sulfonic acid dihydrate

Cat. No.: B1499108
CAS No.: 1171630-97-9
M. Wt: 278.71 g/mol
InChI Key: PILNBXJFSKOZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloronaphthalene-1-sulfonic acid dihydrate is a chemical compound with the molecular formula C10H7ClO3S·2H2O. It is a derivative of naphthalene, featuring a chlorine atom and a sulfonic acid group on the naphthalene ring, and is commonly used in laboratory research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through sulfonation of 8-chloronaphthalene. This involves reacting 8-chloronaphthalene with sulfuric acid under controlled conditions to introduce the sulfonic acid group.

Industrial Production Methods: Industrial production typically involves large-scale sulfonation reactions, where 8-chloronaphthalene is treated with concentrated sulfuric acid at elevated temperatures. The reaction is carefully controlled to ensure the formation of the desired sulfonic acid derivative.

Chemical Reactions Analysis

Types of Reactions: 8-Chloronaphthalene-1-sulfonic acid dihydrate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form naphthalene-1,8-dione derivatives.

  • Reduction: Reduction reactions can lead to the formation of 8-chloronaphthalene-1-sulfonic acid anhydride.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Naphthalene-1,8-dione derivatives.

  • Reduction: 8-chloronaphthalene-1-sulfonic acid anhydride.

  • Substitution: Hydroxylated or aminated derivatives of 8-chloronaphthalene-1-sulfonic acid.

Scientific Research Applications

8-Chloronaphthalene-1-sulfonic acid dihydrate is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in studies related to enzyme inhibition and molecular biology.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 8-Chloronaphthalene-1-sulfonic acid dihydrate exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Naphthalene-1-sulfonic acid: Similar structure but lacks the chlorine atom.

  • 8-Bromonaphthalene-1-sulfonic acid: Similar structure with a bromine atom instead of chlorine.

  • 1-Naphthalenesulfonic acid: Different position of the sulfonic acid group on the naphthalene ring.

Properties

IUPAC Name

8-chloronaphthalene-1-sulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S.2H2O/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;;/h1-6H,(H,12,13,14);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILNBXJFSKOZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656526
Record name 8-Chloronaphthalene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171630-97-9
Record name 8-Chloronaphthalene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloronaphthalene-1-sulfonic acid dihydrate
Reactant of Route 2
Reactant of Route 2
8-Chloronaphthalene-1-sulfonic acid dihydrate
Reactant of Route 3
Reactant of Route 3
8-Chloronaphthalene-1-sulfonic acid dihydrate
Reactant of Route 4
8-Chloronaphthalene-1-sulfonic acid dihydrate
Reactant of Route 5
8-Chloronaphthalene-1-sulfonic acid dihydrate
Reactant of Route 6
8-Chloronaphthalene-1-sulfonic acid dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.